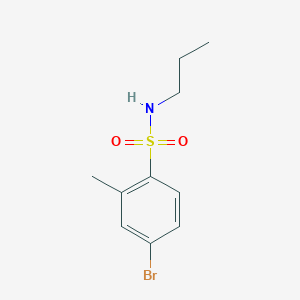

4-BRomo-2-methyl-N-propylbenzenesulfonamide

Description

4-Bromo-2-methyl-N-propylbenzenesulfonamide (CAS: 1873336-36-7) is a brominated aromatic sulfonamide derivative. Its structure consists of a benzene ring substituted with a bromine atom at the para position, a methyl group at the ortho position, and a sulfonamide group linked to a propyl chain. This compound is primarily utilized in pharmaceutical and chemical research as a precursor or intermediate in synthesizing more complex molecules, particularly those targeting sulfonamide-based drug candidates .

Properties

IUPAC Name |

4-bromo-2-methyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-5-4-9(11)7-8(10)2/h4-5,7,12H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGXFMLNBLRKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-N-propylbenzenesulfonamide typically involves the following steps:

Bromination: The starting material, 2-methylbenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the 4-position of the aromatic ring.

Alkylation: The brominated intermediate is then subjected to alkylation with propylamine under basic conditions. This step attaches the propyl group to the nitrogen atom of the sulfonamide group.

Industrial Production Methods

Industrial production of 4-Bromo-2-methyl-N-propylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, thiols, or alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines or other reduced derivatives.

Hydrolysis: Formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

4-Bromo-2-methyl-N-propylbenzenesulfonamide exhibits significant antimicrobial activity. Sulfonamides, including this compound, act by inhibiting bacterial growth through competitive inhibition of enzymes involved in folate synthesis, which is essential for nucleic acid production in bacteria. This mechanism makes them effective against a range of bacterial infections.

Anti-inflammatory Effects

Research indicates that compounds within the sulfonamide family may also possess anti-inflammatory properties. This potential opens avenues for further pharmacological exploration, particularly in treating inflammatory diseases .

Case Study: Pharmacokinetic Mechanisms

A study exploring the interaction of similar sulfonamide derivatives with human serum albumin revealed insights into their pharmacokinetic mechanisms. The binding interactions were characterized using multi-spectroscopic techniques, indicating moderate to strong binding constants, which are crucial for therapeutic efficacy .

Organic Synthesis

4-Bromo-2-methyl-N-propylbenzenesulfonamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, leading to the formation of new derivatives with potentially enhanced biological activities.

Synthesis Pathways

The synthesis of 4-Bromo-2-methyl-N-propylbenzenesulfonamide typically involves several steps:

- Step 1: Bromination of a suitable precursor compound.

- Step 2: Introduction of the propyl group via nucleophilic substitution.

- Step 3: Formation of the sulfonamide functional group through reaction with a sulfonyl chloride.

Future Research Directions

Ongoing research aims to explore the interactions of 4-Bromo-2-methyl-N-propylbenzenesulfonamide with various biological targets. Investigations into its effects on specific enzymes and receptors could lead to novel therapeutic applications, particularly in combating drug-resistant pathogens and cancer cells .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-N-propylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and sulfonamide group play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-bromo-2-methyl-N-propylbenzenesulfonamide with structurally related sulfonamides, focusing on substituents, molecular weight, and applications.

¹Calculated based on molecular formula C₁₀H₁₃BrNO₂S.

Key Differences and Implications:

The propyl chain enhances lipophilicity compared to smaller N-substituents (e.g., methyl or pyridyl), which may influence membrane permeability in biological systems .

Applications :

- 4-Bromo-N-(2-pyridyl)benzenesulfonamide is explicitly linked to sulfasalazine derivatives, indicating its role in anti-inflammatory drug development .

- 4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide ’s cyclopropyl group suggests utility in modulating conformational stability, a critical factor in kinase inhibitor design .

Synthetic Challenges: The nitro group in 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide introduces redox sensitivity, complicating purification compared to non-nitro analogs .

Research Findings and Limitations

- Structural Analysis : Crystallographic data for 4-bromo-2-methyl-N-propylbenzenesulfonamide are absent in the evidence, but tools like SHELXL and ORTEP-3 are commonly employed for such analyses in related compounds.

- Computational Insights : Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti formula , could predict electronic properties (e.g., charge distribution on Br or sulfonamide groups) to guide synthetic modifications.

- Limitations : Direct experimental data (e.g., NMR, XRD) for the target compound are sparse, necessitating reliance on analogs for property extrapolation.

Biological Activity

4-Bromo-2-methyl-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly as an antibacterial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

The primary mechanism of action for sulfonamides, including 4-Bromo-2-methyl-N-propylbenzenesulfonamide, involves the inhibition of bacterial folic acid synthesis. This occurs through competitive antagonism with p-aminobenzoic acid (PABA), a substrate necessary for folic acid production. The inhibition affects bacterial DNA replication and ultimately leads to bacterial growth suppression .

Key Targets:

- Dihydropteroate synthetase : Involved in the synthesis of folic acid.

- Carbonic anhydrase : Plays a role in various physiological processes, including respiration and ion transport.

Antibacterial Activity

Research indicates that sulfonamides effectively inhibit the growth of various bacteria by disrupting folic acid synthesis. For instance, studies have shown that 4-Bromo-2-methyl-N-propylbenzenesulfonamide exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at specific concentrations .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of 4-Bromo-2-methyl-N-propylbenzenesulfonamide. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line), leading to a notable increase in apoptotic markers .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | % Inhibition at 50 µg/mL | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 22-fold increase | Yes |

| A549 (Lung Cancer) | 45% | Yes |

| UO-31 (Renal Cancer) | 60% | Yes |

Case Studies

- Study on Enzyme Inhibition : A study evaluated the enzyme inhibitory effects of various sulfonamides, including 4-Bromo-2-methyl-N-propylbenzenesulfonamide. Results indicated a strong inhibitory effect on carbonic anhydrase IX with an IC50 value ranging from 10.93 to 25.06 nM, showcasing selectivity over other isoforms .

- Antibacterial Efficacy : Another research focused on the antibacterial properties of related compounds, where it was found that sulfonamides could inhibit biofilm formation significantly, with rates up to 79% against Klebsiella pneumoniae .

Pharmacokinetics

The pharmacokinetic profile of sulfonamides suggests good oral bioavailability and extensive distribution within the body. The compound's solubility and stability are crucial for its efficacy in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-methyl-N-propylbenzenesulfonamide to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves sequential bromination of the benzene ring followed by sulfonamide formation via reaction with propane-1-amine. Critical parameters include temperature control (0–5°C during bromination to avoid di-substitution) and solvent selection (e.g., dichloromethane for sulfonylation). Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity to >95%. Characterization with H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for initial characterization?

- Methodological Answer :

- Spectroscopy : H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 1.0–1.5 ppm for propyl chain), F NMR (if fluorinated analogs are present), and FTIR (S=O stretching at ~1150–1350 cm).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using Mo Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Software like WinGX or SHELXTL processes diffraction data, while ORTEP-3 visualizes thermal ellipsoids .

Advanced Research Questions

Q. How can SHELXL refinement address structural ambiguities in the crystal lattice, such as disordered substituents?

- Methodological Answer : SHELXL employs least-squares refinement with restraints for bond distances/angles and anisotropic displacement parameters (ADPs) for heavy atoms. For disorder (e.g., propyl chain conformers), PART instructions split occupancy across multiple sites. Validate with R1 (<5%) and wR2 (<15%) factors, and check the Hirshfeld surface for steric clashes .

Q. What computational strategies resolve contradictions between experimental crystallographic data and DFT-predicted geometries?

- Methodological Answer :

- DFT Optimization : Use B3LYP/6-311++G(d,p) to optimize the gas-phase geometry. Compare with SC-XRD data; deviations >0.05 Å in bond lengths suggest crystal packing effects (e.g., hydrogen bonding).

- Energy Framework Analysis : Compute lattice energy (PIXEL method) to quantify intermolecular interactions (e.g., C–H···O=S contacts) that distort the isolated molecule’s geometry .

Q. How to design experiments to probe the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Substrate Preparation : Activate the bromine site via Pd(PPh) catalysis (1 mol%) in THF/HO.

- Kinetic Monitoring : Use B NMR to track boronic acid consumption (δ 6–8 ppm for aryl-B(OH)).

- Side-Reaction Mitigation : Add KCO (2 eq.) to suppress proto-debromination. Isolate products via flash chromatography and confirm coupling efficiency via HPLC (C18 column, acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.